molecular formula C19H22N2O5S B4615724 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide

Cat. No. B4615724
M. Wt: 390.5 g/mol
InChI Key: ZNKMMGJVCFUETD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide involves multiple steps, including the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with chlorobenzenesulfonyl chloride in an aqueous basic medium, followed by reactions with various electrophiles in dimethylformamide (DMF) using lithium hydride as a base. This method has been demonstrated to produce a variety of compounds with potential antibacterial and antifungal activities (Abbasi et al., 2020).

Molecular Structure Analysis

Molecular structure characterization of related compounds is typically performed using infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H-NMR), and electron impact mass spectrometry (EI-MS). These techniques confirm the structure of synthesized compounds and are crucial for understanding the molecular configuration and functional groups present, which in turn influences their biological activity and chemical properties (Abbasi et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide derivatives includes interactions with various electrophiles and bases in the presence of solvents like DMF. These reactions are essential for the synthesis of compounds with targeted biological activities. Additionally, the sulfonamide and benzodioxin moieties present in these compounds play a crucial role in their chemical behavior and interaction with biological targets (Abbasi et al., 2020).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of these compounds are determined by their molecular structure. For instance, crystallography studies provide insight into the arrangement of atoms within the compound, which can affect its solubility and stability. Such properties are critical for the compound's application in scientific research and potential industrial applications (Sharma et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards specific substrates, stability under various conditions, and interaction with biological molecules, are influenced by the functional groups present in the compound. These properties are fundamental for understanding the compound's potential applications in fields such as medicinal chemistry and material science. Research indicates that derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide exhibit a range of biological activities, which can be attributed to their chemical properties (Abbasi et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s a drug or a biologically active compound, its mechanism of action would depend on how it interacts with biological targets in the body .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(ethylsulfamoyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-2-20-27(23,24)16-7-3-14(4-8-16)5-10-19(22)21-15-6-9-17-18(13-15)26-12-11-25-17/h3-4,6-9,13,20H,2,5,10-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNKMMGJVCFUETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-[(ethylamino)sulfonyl]phenyl}propanamide

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